6-[2-(3-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline
CAS No.: 637756-46-8
Cat. No.: VC7332722
Molecular Formula: C23H19N3O
Molecular Weight: 353.425
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 637756-46-8 |
|---|---|
| Molecular Formula | C23H19N3O |
| Molecular Weight | 353.425 |
| IUPAC Name | 6-[2-(3-methylphenoxy)ethyl]indolo[3,2-b]quinoxaline |
| Standard InChI | InChI=1S/C23H19N3O/c1-16-7-6-8-17(15-16)27-14-13-26-21-12-5-2-9-18(21)22-23(26)25-20-11-4-3-10-19(20)24-22/h2-12,15H,13-14H2,1H3 |
| Standard InChI Key | HJJSGOBAMBWRIQ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 |
Introduction
6-[2-(3-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline is a synthetic organic compound belonging to the class of indoloquinoxalines. These compounds are recognized for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties. The structure of this compound features an indoloquinoxaline core modified by a 3-methylphenoxyethyl substituent, which enhances its biological activity and chemical reactivity.
Synthesis Methods
The synthesis of 6-[2-(3-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline typically involves multi-step protocols starting from readily available precursors. A common method includes the condensation of isatin with o-phenylenediamine to form the indoloquinoxaline core, followed by the introduction of the 3-methylphenoxyethyl group through nucleophilic substitution reactions.
Biological Activity
This compound exhibits significant biological activity, particularly as a DNA-intercalating agent. Its ability to insert between DNA base pairs disrupts DNA replication and transcription, leading to cytotoxic effects in cancer cells. The compound has shown promising results in anticancer research, with notable cytotoxicity against various cancer cell lines.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 5.0 | Significant inhibition |
| MCF-7 | 7.5 | Moderate inhibition |
| A549 | 4.0 | Strong cytotoxic effect |
Mechanism of Action
The mechanism of action primarily involves DNA intercalation, where the compound inserts itself between DNA base pairs, causing structural distortions that interfere with replication and transcription processes. This action is crucial for its anticancer properties, as it inhibits the proliferation of cancer cells.
Scientific Research Applications
6-[2-(3-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline has several scientific research applications:
-
Biology: The compound's cytotoxic activity against cancer cell lines makes it a candidate for anticancer research.
-
Medicine: Its potential as a DNA-intercalating agent suggests applications in developing new therapeutic agents.
-
Industry: The compound’s unique structure makes it useful in developing new materials with specific electronic and optical properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume